REACTION_CXSMILES
|
[F:1][C:2]1[C:3]([N+:12]([O-])=O)=[CH:4][C:5]([N+:9]([O-])=O)=[C:6]([CH3:8])[CH:7]=1>C(O)C.[Pd]>[F:1][C:2]1[C:3]([NH2:12])=[CH:4][C:5]([NH2:9])=[C:6]([CH3:8])[CH:7]=1
|
Name
|
|
Quantity
|
0.01 mL
|
Type
|
reactant
|
Smiles
|
FC=1C(=CC(=C(C1)C)[N+](=O)[O-])[N+](=O)[O-]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After the catalyst is removed by filtration
|
Type
|
DISTILLATION
|
Details
|
the solvent is distilled off completely
|
Type
|
CUSTOM
|
Details
|
the obtained product is recrystallized from toluene
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C(=CC(=C(C1)C)N)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.7 g | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 50% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |